REACTION_CXSMILES
|
B.CSC.[CH:5]1([CH2:15][C:16](O)=[O:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][O:6]1>C1COCC1>[CH:5]1([CH2:15][CH2:16][OH:17])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7][O:6]1 |f:0.1|
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
C1(OCCC2=CC=CC=C12)CC(=O)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
STIRRING
|
Details
|
the solution is stirred at 20-25° for another 1.7 hr
|
Duration
|
1.7 h
|
Type
|
CUSTOM
|
Details
|
The reaction flask is then placed in an ice-water bath
|
Type
|
ADDITION
|
Details
|
methanol is added slowly until no further gas evolution
|
Type
|
CUSTOM
|
Details
|
The solvents are then removed under reduced pressure and methanol
|
Type
|
ADDITION
|
Details
|
is again added
|
Type
|
CUSTOM
|
Details
|
removed a second and third time
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between dichloromethane, aqueous sodium bicarbonate and saline
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCC2=CC=CC=C12)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |